![molecular formula C19H24N4O4 B2762606 N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide CAS No. 899999-25-8](/img/structure/B2762606.png)
N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide, also known as MI-136, is a novel small molecule that has gained significant interest in the scientific community due to its potential applications in cancer research. MI-136 is a potent inhibitor of the protein HSP90, which plays a crucial role in the growth and survival of cancer cells.
Applications De Recherche Scientifique
Neuropharmacological and Antitumor Activities
- Neurotropic and Antitumor Potentials : Compounds featuring isoxazolin and morpholino groups have shown notable neurotropic and antitumor activities. Specifically, derivatives with pyridyl-substituted 5-Si(Ge)-isoxazolines demonstrated enhanced protection against hypoxia and convulsions, with germylisoxazolin-2-yl compounds being potent inhibitors of tumor growth and inducers of nitric oxide (NO) production, suggesting their utility in neurological and cancer therapy (Lukevics et al., 1999).
Synthesis and Medicinal Chemistry
- Synthetic Pathways and Pharmacological Properties : Research into compounds incorporating isoxazole and morpholino functionalities has led to the development of novel synthetic methods and the discovery of compounds with significant pharmacological properties. For instance, the synthesis of benzothiazole derivatives incorporating acetamido and carbothioamido pharmacophores has been explored for their potential as anticonvulsant agents, highlighting the role of these compounds in the development of neurological disorder treatments (Amir et al., 2011).
Antimicrobial and Anticancer Studies
- Antimicrobial and Anticancer Evaluations : The exploration of 1,3,4-oxadiazole compounds, which may share structural similarities with the targeted compound, has demonstrated significant antimicrobial activities. A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were synthesized and showed promising activity against various microbial species, with some compounds exhibiting low cytotoxicity and potential for further biological evaluations in antimicrobial and anticancer applications (Gul et al., 2017).
Propriétés
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-13-3-5-15(6-4-13)16(23-7-9-26-10-8-23)12-20-18(24)19(25)21-17-11-14(2)27-22-17/h3-6,11,16H,7-10,12H2,1-2H3,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTURLSABGXJFEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=NOC(=C2)C)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.